molecular formula C24H25N3O3S B3128369 N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide CAS No. 338954-55-5

N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide

Cat. No. B3128369
CAS RN: 338954-55-5
M. Wt: 435.5 g/mol
InChI Key: RKIDIRQXIRSGMF-UHFFFAOYSA-N
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Description

N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

Research on benzimidazole derivatives like omeprazole highlights the novel synthesis processes and the characterization of pharmaceutical impurities. These studies are crucial for developing more efficient synthesis methods and understanding the impurity profile of proton pump inhibitors, which can lead to the improvement of drug quality and efficacy (Saini et al., 2019).

DNA Binding and Fluorescent Staining

Compounds such as Hoechst 33258, which contain benzimidazole groups, are known for their strong binding affinity to the minor groove of double-stranded DNA. This property makes them useful in biological applications like fluorescent DNA staining, providing tools for chromosome and nuclear staining and facilitating the analysis of DNA content in cells (Issar & Kakkar, 2013).

Liquid Crystal Research

Benzimidazole derivatives are also investigated in the context of liquid crystals, particularly in studying the transitional properties and phase behavior of methylene-linked liquid crystal dimers. This research provides insights into the design and development of new materials with potential applications in displays and optical devices (Henderson & Imrie, 2011).

Flame Retardants

The study of novel brominated flame retardants, including those based on benzimidazole structures, focuses on their occurrence in various environments and their potential risks. This research is essential for evaluating the environmental impact and safety of these compounds used in consumer goods and industrial applications (Zuiderveen et al., 2020).

Photosensitive Protecting Groups

Benzimidazole derivatives have been explored as photosensitive protecting groups in synthetic chemistry, highlighting their potential to facilitate controlled reactions under light irradiation. This application is promising for the development of photoresponsive materials and light-mediated chemical synthesis (Amit, Zehavi, & Patchornik, 1974).

properties

IUPAC Name

N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-16-7-5-6-8-19(16)14-27-15-25-24-22(27)13-17(2)18(3)23(24)26-31(28,29)21-11-9-20(30-4)10-12-21/h5-13,15,26H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIDIRQXIRSGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide
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N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide
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N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide
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N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide
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N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide

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